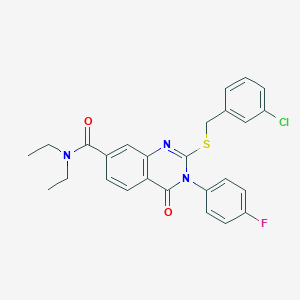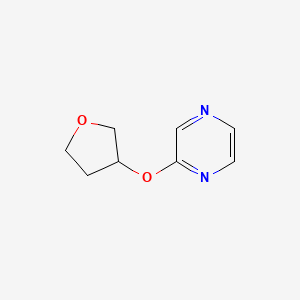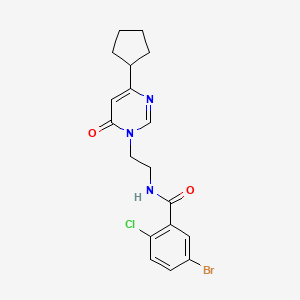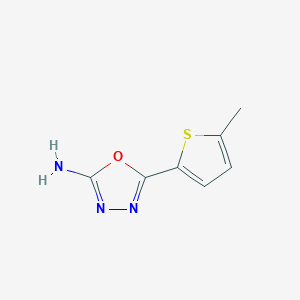
2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazoline derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazoline derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of quinazoline derivatives can be complex, involving multiple steps and reagents. Paper describes a one-step synthesis of 2-chloroquinazolin-4-ols using thiophosgene, which suggests that similar methods could potentially be adapted for the synthesis of the compound . The reaction proceeds via an isothiocyanate intermediate, followed by a chemoselective reaction with thiophosgene on the thiol intermediate. This method could be relevant for synthesizing the thioether moiety present in the target compound.
Molecular Structure Analysis
Quinazoline derivatives often exhibit interesting structural characteristics due to their fused bicyclic systems. Paper provides a detailed crystallographic study of a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, which crystallizes in the monoclinic system. The study reveals the presence of intermolecular hydrogen bonds, π-π, and CH-π interactions, which contribute to the stability of the structure. These findings could be extrapolated to hypothesize about the molecular interactions and stability of the compound , given the structural similarities.
Chemical Reactions Analysis
The reactivity of quinazoline derivatives can vary depending on the substituents attached to the core structure. The synthesis methods described in papers and involve reactions with thiophosgene and various amines, which could be indicative of the types of chemical reactions that the target compound might undergo. For instance, the presence of a thioether group in the compound could influence its reactivity towards electrophiles or oxidizing agents.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the general properties of quinazoline derivatives can be inferred. These compounds are often crystalline solids with defined melting points, and their solubility can vary depending on the nature of the substituents. The presence of chloro and fluoro substituents in the compound could affect its lipophilicity and potentially its biological activity, as seen in paper , where chloro and thiophenyl substituents contribute to the antimycobacterial activity of the synthesized compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies focus on the antimicrobial properties of compounds related to 2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide. One study synthesizes fluoroquinolone-based 4-thiazolidinones, demonstrating their antifungal and antibacterial activities (Patel & Patel, 2010). Another research integrates quinazolinone and 4-thiazolidinone, showing potent antibacterial and antifungal activities (Desai, Dodiya & Shihora, 2011).
Cancer Research
A significant area of research involves the potential use of quinazoline derivatives in cancer treatment. For example, a quinazolinone-based derivative has been studied for its inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, showing potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021). Additionally, compounds synthesized from similar quinazolinone derivatives have shown anti-inflammatory and analgesic properties, further highlighting their potential therapeutic applications (Farag et al., 2012).
Structural and Chemical Studies
Several studies have also been conducted on the synthesis, characterization, and structural studies of quinazolinone derivatives. These include the synthesis and antimicrobial evaluation of new quinazolinone analogs (Rajasekaran, Rajamanickam & Darlinquine, 2013) and structural studies of 3-chloro-N-(8'-quinolyl)×benzo[b]thiophene-2-carboxamide (Abbasi et al., 2011).
Antitubercular Activity
There is also research on the antitubercular properties of quinazoline derivatives. For instance, some synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown promising antitubercular agents against Mycobacterium tuberculosis (Marvadi et al., 2020).
Mecanismo De Acción
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to known quinazoline derivatives, it might influence pathways involving kinases or other enzymes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-3-30(4-2)24(32)18-8-13-22-23(15-18)29-26(34-16-17-6-5-7-19(27)14-17)31(25(22)33)21-11-9-20(28)10-12-21/h5-15H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWPKFRNLJERMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)

![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)
![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)
![6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B3013516.png)
![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)

![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)